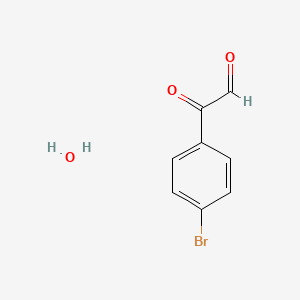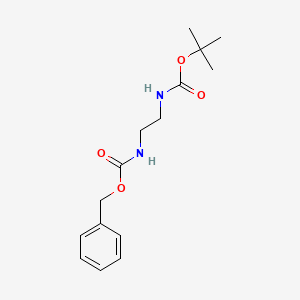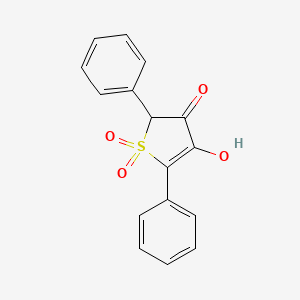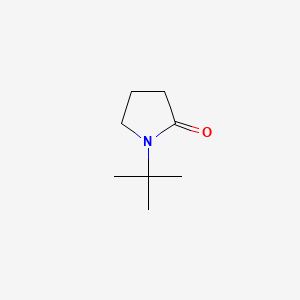
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate, also known as EDOTPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Agriculture: Pesticide Development
This compound shows potential as a precursor in the synthesis of bioactive potassium (1,1-dioxothiolan-3-yl) dithiocarbamate . Such derivatives are known to serve as effective fungicides with selective action, which can be crucial in protecting crops from fungal diseases. The synthesis process, however, is complex due to solvent effects and the low solubility of some reagents, necessitating careful optimization of conditions.
Medicine: Drug Synthesis
While specific applications in medicine for this compound are not detailed, its structural similarity to other bioactive molecules suggests potential use in drug development. For instance, related compounds have been explored for their biological activity and effects on cell function and signal transduction. Further research could uncover its role in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.
Environmental Science: Antioxidant Properties
Derivatives of this compound, such as dithiocarbamates, have been identified as potential antioxidants . These properties can be harnessed in environmental science to develop agents that mitigate oxidative stress in various ecosystems or as part of pollution control strategies.
Industrial Research: Catalysis
In industrial applications, the compound’s derivatives are of interest for their catalytic properties . The synthesis of dithiocarbamates involves catalysis by strong bases, and this compound could play a role in developing new catalysts or enhancing existing catalytic processes.
Chemical Synthesis: Solvent Selection and Reaction Optimization
The compound’s synthesis involves intricate solvent effects, highlighting the importance of solvent selection in chemical reactions . Studies on this compound can contribute to broader research on reaction optimization, influencing various fields of chemical synthesis where solvent interactions are a critical factor.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate involves the reaction of ethyl 3-oxo-3-(1,1-dioxothiolan-3-yl)propanoate with hydrazine hydrate followed by cyclization with acetic anhydride and sodium acetate.", "Starting Materials": [ "Ethyl 3-oxo-3-(1,1-dioxothiolan-3-yl)propanoate", "Hydrazine hydrate", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Ethyl 3-oxo-3-(1,1-dioxothiolan-3-yl)propanoate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 2-(1,1-dioxothiolan-3-yl)hydrazinecarboxylate.", "Step 2: The resulting product from step 1 is then cyclized with acetic anhydride and sodium acetate in acetic acid at reflux temperature to form ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate.", "Step 3: The final product is isolated by filtration and recrystallization from ethanol." ] } | |
CAS-Nummer |
51986-04-0 |
Produktname |
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |
Molekularformel |
C10H14N2O5S |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O5S/c1-2-17-10(14)8-5-9(13)12(11-8)7-3-4-18(15,16)6-7/h5,7,11H,2-4,6H2,1H3 |
InChI-Schlüssel |
GZTLJCPVJKMPGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



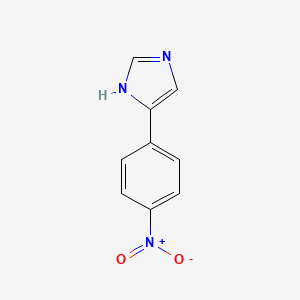
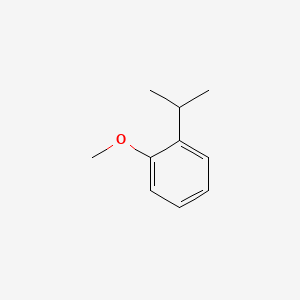



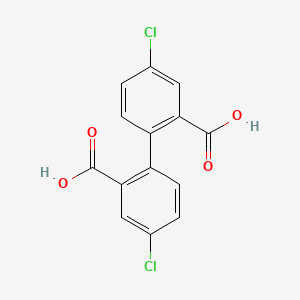

![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)
